molecular formula C21H11F3O4S B2642401 4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate CAS No. 449741-34-8

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate

Cat. No.: B2642401
CAS No.: 449741-34-8
M. Wt: 416.37
InChI Key: JKVJNNNASJYYNQ-UHFFFAOYSA-N
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Description

4-oxo-3-phenyl-2-(trifluoromethyl)-4H-chromen-7-yl thiophene-2-carboxylate is a useful research compound. Its molecular formula is C21H11F3O4S and its molecular weight is 416.37. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

  • Rapid Synthesis Methods : Zhu et al. (2014) described a rapid synthesis method for 4-oxo-4H-chromene-3-carboxylic acid, an intermediate in many biologically active compounds, optimized through Vilsmeier reaction and oxidation by Jones reagent (Zhu et al., 2014).
  • Synthesis of Derivatives : Ghashang et al. (2013) presented a solvent-free synthesis method for chromeno[2,3-d]pyrimidinone derivatives, highlighting the high yields and greener conditions of the process (Ghashang et al., 2013).
  • Intramolecular Proton Transfer Mechanisms : Huang et al. (2017) investigated the intramolecular proton transfer mechanisms in derivatives of 3-hydroxychromone, providing insights into reaction barriers and fluorescence spectra (Huang et al., 2017).

Applications in Material Science

  • Crystallography : Reis et al. (2013) explored the crystal structures of 4-oxo-N-phenyl-4H-chromene-2-carboxamide derivatives, revealing details about the anti-rotamer conformation and hydrogen bond stability (Reis et al., 2013).
  • Photochemical Synthesis : Ulyankin et al. (2021) conducted a study on the photochemical synthesis of 4H-thieno[3,2-c]chromene, assessing their potential as covert marking pigments (Ulyankin et al., 2021).

Biological and Pharmacological Potential

  • Antimicrobial Activity : A study by Behrami et al. (2019) on the antibacterial effects of synthesized derivatives of 4-hydroxy-chromen-2-one highlighted the significant bacteriostatic and bactericidal activity of these compounds (Behrami & Dobroshi, 2019).
  • Antineoplastic Activity : Gašparová et al. (2010) identified 3-phenyl-2H,5H-pyrano[3,2-c]chromen-2-one as a promising skeleton for antitumor activity, based on their studies on human tumor cell lines (Gašparová et al., 2010).
  • Cytotoxic Activity : Research by Raj et al. (2010) demonstrated significant cytotoxic activity of certain chromen-4-ones against neuroblastoma and ovarian cancer cell lines (Raj et al., 2010).

Properties

IUPAC Name

[4-oxo-3-phenyl-2-(trifluoromethyl)chromen-7-yl] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11F3O4S/c22-21(23,24)19-17(12-5-2-1-3-6-12)18(25)14-9-8-13(11-15(14)28-19)27-20(26)16-7-4-10-29-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKVJNNNASJYYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC=CS4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11F3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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